molecular formula C22H44O6S B14156345 Einecs 231-946-4 CAS No. 7779-99-9

Einecs 231-946-4

Cat. No.: B14156345
CAS No.: 7779-99-9
M. Wt: 436.6 g/mol
InChI Key: XXLGTHUPNRRNRQ-AFEZEDKISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl oleate, sulfated, is a chemical compound derived from the esterification of oleic acid with isobutanol, followed by sulfation. This compound is known for its surfactant properties, making it useful in various industrial applications, including as a leveling agent and dye dissolving agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl oleate involves the esterification of oleic acid with isobutanol. This reaction typically uses an enzyme or biobased catalyst to facilitate the condensation process . The sulfation of isobutyl oleate can be achieved using sulfur trioxide amine/amide complexes or other sulfating agents like tributylsulfoammonium betaine . The reaction conditions often involve mild temperatures and the use of solvents to ensure complete conversion and high yields.

Industrial Production Methods

Industrial production of sulfated isobutyl oleate involves large-scale esterification and sulfation processes. The esterification is carried out in reactors with controlled temperatures and catalysts to optimize the reaction rate and yield. The sulfation step is performed using continuous flow reactors to ensure consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Isobutyl oleate, sulfated, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can replace the sulfate group.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Isobutyl oleate, sulfated, has several scientific research applications:

Mechanism of Action

The mechanism of action of sulfated isobutyl oleate involves its surfactant properties. The sulfate group increases the compound’s hydrophilicity, allowing it to interact with both hydrophobic and hydrophilic substances. This dual interaction capability makes it effective in reducing surface tension and stabilizing emulsions. The molecular targets include cell membranes and other lipid structures, where it can alter membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfated isobutyl oleate is unique due to its sulfate group, which imparts distinct surfactant properties compared to non-sulfated esters. This makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities .

Properties

CAS No.

7779-99-9

Molecular Formula

C22H44O6S

Molecular Weight

436.6 g/mol

IUPAC Name

2-methylpropyl (Z)-octadec-9-enoate;sulfuric acid

InChI

InChI=1S/C22H42O2.H2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)24-20-21(2)3;1-5(2,3)4/h11-12,21H,4-10,13-20H2,1-3H3;(H2,1,2,3,4)/b12-11-;

InChI Key

XXLGTHUPNRRNRQ-AFEZEDKISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)C.OS(=O)(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)C.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.